N-(5,6-dichloro-1,4-dihydroquinazolin-2-yl)-2,3-dihydroxypropanamide;2,2,2-trifluoroacetic acid
CAS No.: 875467-42-8
Cat. No.: VC0126548
Molecular Formula: C13H12Cl2F3N3O5
Molecular Weight: 418.15
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 875467-42-8 |
|---|---|
| Molecular Formula | C13H12Cl2F3N3O5 |
| Molecular Weight | 418.15 |
| IUPAC Name | N-(5,6-dichloro-1,4-dihydroquinazolin-2-yl)-2,3-dihydroxypropanamide;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C11H11Cl2N3O3.C2HF3O2/c12-6-1-2-7-5(9(6)13)3-14-11(15-7)16-10(19)8(18)4-17;3-2(4,5)1(6)7/h1-2,8,17-18H,3-4H2,(H2,14,15,16,19);(H,6,7) |
| Standard InChI Key | MSFQHGWLJZLKAB-UHFFFAOYSA-N |
| SMILES | C1C2=C(C=CC(=C2Cl)Cl)NC(=N1)NC(=O)C(CO)O.C(=O)(C(F)(F)F)O |
Introduction
The compound N-(5,6-dichloro-1,4-dihydroquinazolin-2-yl)-2,3-dihydroxypropanamide;2,2,2-trifluoroacetic acid is a complex organic molecule that combines a quinazoline core with a propanamide side chain and is associated with a trifluoroacetic acid moiety. This compound is not directly referenced in the provided search results, but its components and related compounds offer insights into its potential properties and applications.
Chemical Formula and Molecular Weight
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The quinazoline core is known for its stability and biological activity, often found in pharmaceuticals.
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The addition of dichloro substituents at positions 5 and 6 enhances the compound's reactivity and potential bioactivity.
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The propanamide side chain with hydroxyl groups at positions 2 and 3 introduces hydrophilicity and potential sites for further modification.
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Trifluoroacetic acid is commonly used as a counterion or in purification processes due to its strong acidity.
Related Compounds
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N-(5,6-dichloro-1,4-dihydroquinazolin-2-yl)-2,2-dihydroxyacetamide (CAS: 875467-30-4) shares a similar quinazoline core but with an acetamide side chain instead of propanamide. Its molecular formula is C10H9Cl2N3O3, and it has a molecular weight of 290.103 g/mol .
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step reactions starting from quinazoline precursors. The introduction of dichloro substituents can be achieved through halogenation reactions, while the propanamide side chain might be added via amide coupling reactions. Trifluoroacetic acid could be introduced as a counterion during purification or as part of a salt formation step.
Safety and Handling
Given the presence of trifluoroacetic acid, handling this compound requires caution due to its corrosive nature. Protective equipment, including gloves and goggles, should be used, and work should be conducted in a well-ventilated area.
Future Research Directions
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Investigate the synthesis pathways for this compound.
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Evaluate its biological activity using in vitro assays.
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Explore its potential applications in pharmaceuticals or other fields.
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